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This table summarizes the key characteristics of BI-2865 as identified in the current literature [1].

Characteristic Description

Compound Name BI-2865 (referred to in research as a pan-KRAS inhibitor) [1].

Mechanism of Non-covalent, inactive-state selective inhibitor; binds to the Switch-II pocket of
Action GDP-bound KRAS, blocking nucleotide exchange and preventing activation [1].

Target Specificity Demonstrates high selectivity for KRAS over other RAS isoforms (HRAS and
NRAS) [1].

Reported Off-Target  No significant off-target effects against HRAS or NRAS were reported in the
Effects study. Cellular activation of HRAS and NRAS was unaffected at concentrations
that fully suppressed KRAS [1].

Structural Basis for  Selectivity is conferred by key amino acid differences in the drug-binding

Selectivity pocket, particularly histidine at position 95 (H95) in KRAS, which is a leucine (L)
or glutamine (Q) in NRAS and HRAS [1].

Experimental Contexts for Screening

While the primary research highlights its selectivity, a robust off-target assessment is a critical component of

the drug development process. Here are key methodologies and areas of focus for screening:

© 2026 Smolecule. All rights reserved. 1/8 Tech Support


https://www.smolecule.com/products/s12846726?utm_src=pdf-body
https://www.smolecule.com/products/s12846726?utm_src=pdf-interest
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.smolecule.com/products/s12846726?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

¢ In Vitro Binding Assays: Utilize techniques like Surface Plasmon Resonance (SPR) or Isothermal
Titration Calorimetry (ITC) to screen the compound against a panel of purified proteins, including
other GTPases and kinases, to measure binding affinity outside the intended target [1].

e Cellular Selectivity Profiling: Employ engineered cell systems, such as "RASless" MEFs
reconstituted with individual RAS isoforms (KRAS, HRAS, NRAS), to confirm functional selectivity
within a cellular context [1].

¢ Kinase Panel Screening: A standard practice is to test the inhibitor against a broad panel of human
kinases to identify any potential off-target kinase activity, which is a common source of unintended
effects.

¢ In Vivo Toxicology Studies: Comprehensive animal studies are essential to identify organ-specific
toxicities or adverse effects that may arise from off-target interactions not apparent in in vitro models.

Experimental Protocol: KRAS Activation Assay in
Engineered Cells

This protocol is adapted from methods used in the primary research to demonstrate the cellular selectivity of
BI-2865 [1]. It can serve as a template for validating on-target effects and, by extension, provides a system

for observing off-target activity.

1. Principle This assay measures the inhibition of KRAS activation in a controlled cellular environment
using "RASless" MEFs engineered to express specific RAS isoforms, allowing for direct comparison of the
inhibitor's effect on KRAS versus HRAS and NRAS.

2. Materials - Cell Line: "RASless" mouse embryonic fibroblasts (MEFs) stably transduced to express
human KRAS, HRAS, or NRAS [1]. - Test Compound: BI-2865 (pan-KRAS inhibitor). - Controls: Vehicle
control (e.g., DMSO), and a positive control for RAS activation (e.g., EGF). - Lysis Buffer: Cell lysis buffer
compatible with the KRAS activation assay. - Detection Reagent: RAF1 RBD (RAS-binding domain)

conjugated to beads for pull-down assays.

3. Procedure - Cell Seeding and Treatment: Seed the engineered MEFs in appropriate culture plates. The
following day, treat the cells with a concentration range of BI-2865 (e.g., 1 nM to 10 pM) or vehicle control
for a predetermined time (e.g., 4-6 hours). Stimulate some wells with EGF (e.g., 100 ng/mL for 10 minutes)
prior to harvesting to assess activation dynamics. - Analysis of Active KRAS (GTP-bound): Lyse the cells
and perform a pull-down assay using the RAF1 RBD, which specifically binds to the active, GTP-bound
form of RAS. The amount of pulled-down RAS can then be quantified by Western blotting. - Data Analysis:
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Normalize the levels of active, GTP-bound RAS to the total RAS in the cell lysates. Plot the percentage of
active RAS against the inhibitor concentration to generate dose-response curves and determine the ICso for

each RAS isoform.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the cellular assay protocol for assessing KRAS inhibition

and selectivity:
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Key Signaling Pathways & Off-Target Considerations
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Understanding the primary target pathway helps identify related proteins that could be potential off-targets.
BI-2865 blocks KRAS before it can activate its downstream effectors [1].
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Frequently Asked Questions (FAQSs)

Q1: What is the strongest evidence for BI-2865's selectivity? The most compelling evidence comes from
cellular assays using "RASless" MEFs. In these experiments, BI-2865 potently inhibited KRAS activation
(ICso < 10 nM) but had minimal effect on HRAS or NRAS even at much higher concentrations (ICso ~5-10

1M), demonstrating a selectivity of over three orders of magnitude [1].

Q2: Which specific amino acid is critical for its KRAS selectivity? The key residue is H95 (histidine at
position 95) in the a3-helix of KRAS. When this residue in NRAS was mutated to histidine (L95H), it

became nearly as sensitive to BI-2865 as KRAS, confirming H95's critical role in conferring selectivity [1].

Q3: In which cancer cell lines has BI-2865 shown efficacy? BI-2865 has demonstrated anti-tumor effects
in mouse models of human cancers, including non-small cell lung cancer (NSCLC), pancreatic ductal
adenocarcinoma (PDAC), and colorectal cancer (CRC), which are driven by various KRAS mutations such
as G12C, G12D, and G12V [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Pan-KRAS inhibitor disables oncogenic signalling and ... [nature.com]

To cite this document: Smolecule. [Technical Profile of Pan-KRAS Inhibitor BI-2865]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b12846726#pan-kras-in-13-

off-target-effects-screening]

Disclaimer & Data Validity:

© 2026 Smolecule. All rights reserved. 7/8 Tech Support


https://www.smolecule.com/products/s12846726?utm_src=pdf-body-img
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.smolecule.com/products/s12846726?utm_src=pdf-custom-synthesis
https://www.nature.com/articles/s41586-023-06123-3
https://www.smolecule.com/products/b12846726#pan-kras-in-13-off-target-effects-screening
https://www.smolecule.com/products/b12846726#pan-kras-in-13-off-target-effects-screening
https://www.smolecule.com/products/b12846726#pan-kras-in-13-off-target-effects-screening
https://www.smolecule.com/products/s12846726?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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